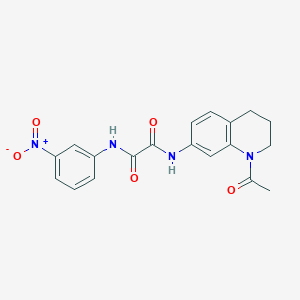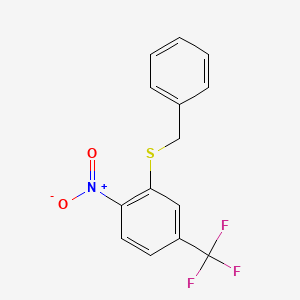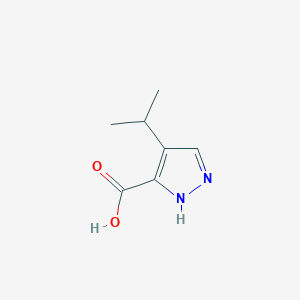![molecular formula C18H17FN4O2 B2769606 2-(2-Fluorophenoxy)-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]acetamide CAS No. 2310126-84-0](/img/structure/B2769606.png)
2-(2-Fluorophenoxy)-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Fluorophenoxy)-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]acetamide is a chemical compound that has been synthesized and studied for its potential use in scientific research. This compound has shown promise in various research areas, including cancer treatment and neurodegenerative diseases.
Mécanisme D'action
The mechanism of action of 2-(2-Fluorophenoxy)-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]acetamide is not fully understood. However, studies have suggested that it works by inhibiting various signaling pathways involved in cancer cell growth and proliferation. It has also been found to activate the AMP-activated protein kinase (AMPK) pathway, which plays a key role in regulating cellular energy homeostasis.
Biochemical and Physiological Effects:
Studies have shown that 2-(2-Fluorophenoxy)-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]acetamide has various biochemical and physiological effects. It has been found to induce apoptosis, inhibit cell proliferation, and disrupt cell cycle progression in cancer cells. It has also been found to reduce oxidative stress and inflammation in the brain, which may have neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(2-Fluorophenoxy)-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]acetamide in lab experiments is its potent anti-cancer activity. It has been found to be effective against a wide range of cancer cell lines, which makes it a promising candidate for further research in cancer treatment. Another advantage is its neuroprotective effects, which may have potential applications in treating neurodegenerative diseases.
One limitation of using 2-(2-Fluorophenoxy)-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]acetamide in lab experiments is its limited solubility in water. This can make it difficult to administer in certain experimental settings. Another limitation is its potential toxicity, which requires careful evaluation in preclinical studies.
Orientations Futures
There are several future directions for research on 2-(2-Fluorophenoxy)-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]acetamide. One direction is to further investigate its mechanism of action, which may provide insights into its potential use in cancer treatment and neurodegenerative diseases. Another direction is to evaluate its efficacy in animal models of cancer and neurodegenerative diseases. Additionally, studies could be conducted to optimize its solubility and reduce its potential toxicity. Overall, further research on 2-(2-Fluorophenoxy)-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]acetamide has the potential to lead to the development of new treatments for cancer and neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of 2-(2-Fluorophenoxy)-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]acetamide involves the reaction of 2-fluorophenol with 2-methyl-5-pyridin-2-ylpyrazol-3-ylmethanol in the presence of a base such as sodium hydride. The resulting intermediate is then reacted with chloroacetyl chloride to produce the final product. This synthesis method has been optimized for high yield and purity.
Applications De Recherche Scientifique
2-(2-Fluorophenoxy)-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]acetamide has been studied for its potential use in various scientific research areas. One of the most promising areas of research is cancer treatment. Studies have shown that this compound has potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, and prostate cancer. It has been found to induce apoptosis, inhibit cell proliferation, and disrupt cell cycle progression.
In addition to cancer treatment, 2-(2-Fluorophenoxy)-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]acetamide has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propriétés
IUPAC Name |
2-(2-fluorophenoxy)-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O2/c1-23-13(10-16(22-23)15-7-4-5-9-20-15)11-21-18(24)12-25-17-8-3-2-6-14(17)19/h2-10H,11-12H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCJLBXQIQRTUEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=N2)CNC(=O)COC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-fluorophenoxy)-N-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-ethylsulfanyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2769523.png)

![4-Fluoro-2-methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide](/img/structure/B2769527.png)
![2-(Furan-2-yl)-5-((4-(4-methoxyphenyl)piperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2769528.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)cyclobutanecarboxamide](/img/structure/B2769529.png)
![1-Pyridin-2-yl-4-[2-[3-(trifluoromethyl)phenyl]acetyl]piperazin-2-one](/img/structure/B2769530.png)

amine hydrochloride](/img/structure/B2769537.png)

![N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-2,4-dimethylbenzamide](/img/structure/B2769540.png)


![Ethyl 4-(4-methylphenyl)-3-[(3-methylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2769543.png)
